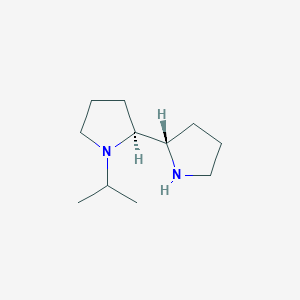
2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- is a chiral compound with the molecular formula C11H22N2. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- involves its interaction with molecular targets through its chiral centers. These interactions can influence various biochemical pathways, leading to the desired effects in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bipyrrolidine
- 1-(1-Methylethyl)-2,2’-bipyrrolidine
- (2S,2’S)-1-Isopropyl-2,2’-bipyrrolidine
Uniqueness
What sets 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in various applications. This makes it particularly valuable in asymmetric synthesis and catalysis .
Propiedades
Número CAS |
566202-33-3 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
(2S)-1-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-4-6-11(13)10-5-3-7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
LTQBUTVRZPYPEU-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)N1CCC[C@H]1[C@@H]2CCCN2 |
SMILES canónico |
CC(C)N1CCCC1C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


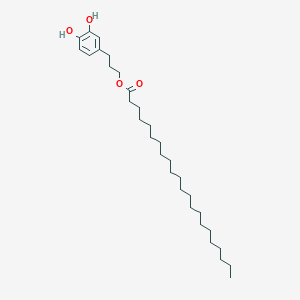
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
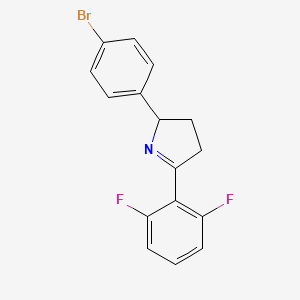
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
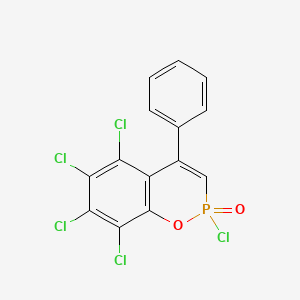
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
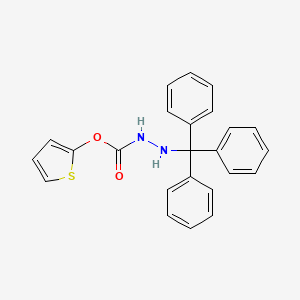
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
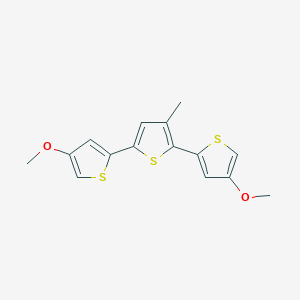
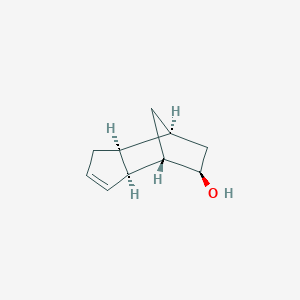
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
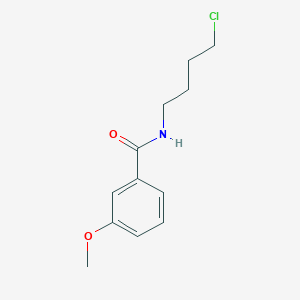
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
